molecular formula C6H7ClN2O2S B14911524 N-(6-chloropyridin-2-yl)methanesulfonamide

N-(6-chloropyridin-2-yl)methanesulfonamide

Cat. No.: B14911524
M. Wt: 206.65 g/mol
InChI Key: WDDTWZDCMTXSQA-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring a chlorine atom at the 6-position and a methanesulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridin-2-yl)methanesulfonamide typically involves the reaction of 6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

6-chloropyridine+methanesulfonyl chlorideThis compound\text{6-chloropyridine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 6-chloropyridine+methanesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloropyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include N-substituted pyridines.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Chemistry: N-(6-chloropyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein function. It is also investigated for its potential as an antimicrobial agent.

Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity. The chlorine atom at the 6-position can enhance the compound’s binding affinity to its target by increasing hydrophobic interactions.

Comparison with Similar Compounds

  • N-(5-chloropyridin-2-yl)methanesulfonamide
  • N-(6-bromopyridin-2-yl)methanesulfonamide
  • N-(6-fluoropyridin-2-yl)methanesulfonamide

Comparison: N-(6-chloropyridin-2-yl)methanesulfonamide is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and binding properties. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

N-(6-chloropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H,8,9)

InChI Key

WDDTWZDCMTXSQA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CC=C1)Cl

Origin of Product

United States

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